2-Chloro-6-iodo-1,8-naphthyridine
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Overview
Description
2-Chloro-6-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-1,8-naphthyridine typically involves halogenation reactions. One common method is the chlorination of 1,8-naphthyridine derivatives using reagents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) . The iodination step can be achieved using iodine or iodinating agents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions with organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various arylated or alkylated naphthyridine derivatives .
Scientific Research Applications
2-Chloro-6-iodo-1,8-naphthyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-1,8-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of 2-Chloro-6-iodo-1,8-naphthyridine, known for its antibacterial properties.
2-Amino-1,8-naphthyridine: Another derivative with significant biological activities.
6-Bromo-1,8-naphthyridine: Similar in structure but with a bromine atom instead of iodine, used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives.
Properties
Molecular Formula |
C8H4ClIN2 |
---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-6-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4ClIN2/c9-7-2-1-5-3-6(10)4-11-8(5)12-7/h1-4H |
InChI Key |
DBKBAYLNZBLUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)I)Cl |
Origin of Product |
United States |
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